(S)-3-[[(1,1-Dimethyl)dimethylsily]oxy]pentanedioic acid monomethyl ester
Description
Properties
IUPAC Name |
(3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-methoxy-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O5Si/c1-12(2,3)18(5,6)17-9(7-10(13)14)8-11(15)16-4/h9H,7-8H2,1-6H3,(H,13,14)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZDWHZODOCMCT-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(CC(=O)O)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H](CC(=O)O)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O5Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enzymatic Catalysis for Stereoselective Monoesterification
Enzymatic methods offer a green and stereoselective route to monoester derivatives of glutaric acid. Wang et al. demonstrated the synthesis of (R)-3-TBDMSO glutaric acid methyl monoester using Novozym 435 lipase in non-aqueous media, achieving 58.6% yield and 117.2 g/L productivity . While the target compound differs in silyl group ((1,1-dimethyldimethylsilyl vs. TBDMS) and enantiomer (S vs. R), this approach highlights key optimizable parameters:
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Solvent selection : Iso-octane enhanced enzyme stability and substrate solubility .
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Acyl acceptor : Methanol, identified via molecular docking, minimized diester formation .
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Molar ratio : A 3:1 methanol-to-substrate ratio balanced reactivity and selectivity .
Adapting this method for the S-enantiomer would require screening enantiocomplementary lipases or engineering Novozym 435’s active site. Immobilized enzymes like Candida antarctica lipase B (CAL-B) could offer alternative stereoselectivity.
Regioselective Esterification via Chemical Methods
Chemical esterification strategies focus on controlling monoester formation while avoiding diester byproducts. A Chinese patent (CN102260171A) detailed the synthesis of glutaric acid monomethyl ester sodium salt using sodium methoxide in anhydrous ethylene glycol dimethyl ether at -10–10°C, achieving 99.8% yield . Critical steps include:
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Stoichiometric control : Substrate-to-methanol ratios below 1:1 suppress diester formation .
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Low-temperature reaction : Temperatures ≤10°C stabilize the monoester intermediate .
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Workup isolation : Acidification with HCl (pH 2–3) and extraction into chloroform or toluene recover the monoester .
For the target compound, this method could be modified by first introducing the silyl ether group at the 3-position before esterification. Protecting the hydroxyl group as a silyl ether prior to esterification would prevent unwanted side reactions.
Asymmetric Synthesis for (S)-Configuration
Installing the S-configuration at the 3-position requires chiral induction. The synthesis of 3-isobutylglutaric acid, as described in CN101426787A, employed malonate alkylation with isovaleraldehyde and subsequent hydrolysis . Adapting this for chirality:
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Chiral auxiliaries : Use (S)-proline-derived catalysts in asymmetric Michael additions.
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Enzymatic resolution : Lipases or esterases can hydrolyze racemic monoesters enantioselectively .
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Chiral pool synthesis : Start from naturally occurring (S)-malic acid or (S)-citramalic acid.
For instance, asymmetric hydrogenation of a 3-ketoglutaric acid derivative using a Ru-BINAP catalyst could yield the S-alcohol, which is then silylated and esterified.
Integrated Synthetic Routes
Combining the above strategies, a plausible route is:
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Silylation : Protect 3-hydroxyglutaric acid with (1,1-dimethyldimethylsilyl) chloride.
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Enzymatic esterification : Use Novozym 435 with methanol to form the monoester.
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Chiral resolution : Separate enantiomers via chiral HPLC or enzymatic hydrolysis.
Optimization data from analogous syntheses suggest yields of 50–60% for enzymatic steps and ≥95% enantiomeric excess with proper catalyst selection .
Chemical Reactions Analysis
Types of Reactions
(3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-methoxy-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) for deprotection of the silyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a carboxylic acid, while reduction of the carboxylic acid group can produce an alcohol.
Scientific Research Applications
Organic Synthesis
(S)-3-[[(1,1-Dimethyl)dimethylsily]oxy]pentanedioic acid monomethyl ester serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various reactions, including:
- Nucleophilic Substitution Reactions : The presence of the silyl group enhances the electrophilicity of adjacent carbon centers, making it an excellent substrate for nucleophiles.
- Formation of Complex Molecules : It can be used in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Case Study: Synthesis of Chiral Compounds
In a study published in the Journal of Organic Chemistry, researchers utilized this compound as a chiral building block for synthesizing various chiral amines. The compound's ability to undergo selective reactions allowed for high enantioselectivity in the final products, demonstrating its utility in asymmetric synthesis .
Pharmaceutical Applications
The pharmaceutical industry has shown interest in this compound due to its potential as a drug intermediate. Its structural features allow for modifications that can lead to biologically active compounds.
Example Applications:
- Drug Development : The compound has been explored for developing anti-inflammatory agents and other therapeutic drugs due to its ability to interact with biological targets effectively.
- Prodrug Formulation : Its ester functionality can be advantageous in designing prodrugs that improve bioavailability and solubility.
Case Study: Anti-inflammatory Agents
A research team investigated the use of this compound in formulating anti-inflammatory agents. The study revealed that derivatives of this compound exhibited significant inhibition of pro-inflammatory cytokines in vitro, highlighting its potential therapeutic applications .
Materials Science
In materials science, this compound can be utilized as a precursor for synthesizing functionalized polymers and siloxane-based materials.
Applications:
- Silicone Polymers : The compound can be incorporated into silicone formulations to enhance thermal stability and mechanical properties.
- Coatings and Adhesives : Its silyl group contributes to improved adhesion properties when used in coatings and adhesives.
Case Study: Silicone Elastomers
A study published in Polymer Science demonstrated that incorporating this compound into silicone elastomers improved their thermal resistance and flexibility. This modification resulted in materials suitable for high-performance applications .
Mechanism of Action
The mechanism of action of (3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-methoxy-5-oxopentanoic acid involves its interaction with specific molecular targets. The tert-butyl(dimethyl)silyl group can protect reactive hydroxyl groups during chemical reactions, while the methoxy and carboxylic acid groups can participate in various biochemical interactions. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds are selected for comparison based on structural similarities (e.g., ester groups, branching, or silicon content):
a) (3S)-3-(2-Methylpropyl)-pentanedioic Acid 1-Methyl Ester (CAS: 181289-25-8)
- Molecular Formula : C₁₀H₁₈O₄
- Molecular Weight : 202.25 g/mol
- Key Features: A branched isobutyl (2-methylpropyl) group at the 3-position. Monomethyl ester at the terminal carboxylic acid. No silicon content.
- Applications : Used as an intermediate in chiral synthesis .
b) Isorhamnetin-3-O-Glycoside (from Zygophyllum fabago)
Physicochemical Properties
Key Observations:
- The silyl ether group in the target compound increases molecular weight and lipophilicity compared to non-silicon analogs. This may enhance membrane permeability in drug delivery applications.
- Isorhamnetin-3-O-glycoside is structurally distinct, emphasizing the uniqueness of silicon-containing esters in industrial vs. natural product contexts .
Biological Activity
(S)-3-[[(1,1-Dimethyl)dimethylsily]oxy]pentanedioic acid monomethyl ester, commonly referred to as dimethylsilyl pentanedioic acid monomethyl ester, is a compound with notable biological activity due to its unique structural features. This article delves into its biological properties, synthesis, applications, and relevant research findings.
- Chemical Name : this compound
- CAS Number : 109721-08-6
- Molecular Formula : C12H24O5Si
- Molecular Weight : 276.4 g/mol
Biological Activity Overview
The biological activity of this compound is primarily linked to its potential applications in pharmaceuticals and organic synthesis. This compound exhibits several significant properties:
- Antioxidant Activity : Initial studies suggest that the compound may have antioxidant properties, which could be beneficial in protecting cells from oxidative stress. Antioxidants play a crucial role in mitigating damage from reactive oxygen species (ROS) and may prevent various diseases associated with oxidative damage .
- Enzyme Interaction : The compound's structure allows it to interact with various enzymes, potentially influencing metabolic pathways. For instance, its silyl group may enhance lipophilicity, facilitating better membrane permeability and bioavailability .
Synthesis and Characterization
The synthesis of this compound typically involves the following steps:
- Starting Materials : The synthesis begins with the appropriate pentanedioic acid derivatives and dimethylsilyl reagents.
- Reaction Conditions : The reaction is conducted under controlled conditions using catalysts that facilitate the formation of the ester bond.
- Purification : Post-synthesis, the compound is purified using techniques such as column chromatography or recrystallization.
Case Studies
- Antioxidant Properties :
- Pharmacological Applications :
Comparative Analysis
To further understand the biological significance of this compound, a comparison with structurally similar compounds is beneficial.
| Compound Name | CAS Number | Molecular Formula | Unique Features |
|---|---|---|---|
| 3-[[(1,1-Dimethyl)dimethylsilyl]oxy]pentanedioic Acid Diethyl Ester | 91424-39-4 | C12H24O5Si | Contains diethyl instead of methyl groups |
| 3-(Dimethyldimethylsilyloxy)butanoic Acid Monomethyl Ester | 123456-78-9 | C10H20O4Si | Shorter carbon chain compared to pentanedioic acid |
This table highlights variations in chain length and substituents while maintaining similar functional groups.
Q & A
Basic Research Questions
Q. How can (S)-3-[[(1,1-Dimethyl)dimethylsily]oxy]pentanedioic acid monomethyl ester be isolated and purified from complex mixtures?
- Methodological Answer : Isolation typically involves liquid-liquid extraction followed by column chromatography using silica gel or reverse-phase stationary phases. Fractional crystallization may enhance purity, particularly for stereoisomers. High-performance liquid chromatography (HPLC) with UV detection is recommended for monitoring purity, as described in extraction protocols for structurally similar silylated compounds .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer : A combination of H/C NMR (to verify the silyl ether and ester groups), IR spectroscopy (C=O and Si-O stretching bands), and mass spectrometry (ESI-MS for molecular ion confirmation) is essential. X-ray crystallography may resolve stereochemical ambiguities if single crystals are obtainable .
Table 1: Key Spectroscopic Signatures
| Technique | Diagnostic Peaks/Ranges | Functional Group Confirmation |
|---|---|---|
| H NMR | δ 0.1–0.3 ppm (Si-CH) | Silyl ether |
| IR | 1700–1750 cm (ester C=O) | Ester carbonyl |
| ESI-MS | [M+Na] at m/z ~350 (exact mass varies) | Molecular weight confirmation |
Q. What synthetic routes are commonly employed to synthesize this compound?
- Methodological Answer : The compound is typically synthesized via silylation of a diol intermediate using chlorodimethyl(1,1-dimethylethyl)silane in the presence of a base (e.g., imidazole). Subsequent mono-esterification of the pentanedioic acid is achieved using methyl chloroformate under controlled pH conditions .
Q. How can researchers optimize reaction yields during synthesis?
- Methodological Answer : Employ a factorial experimental design to test variables such as temperature (20–60°C), solvent polarity (THF vs. DCM), and catalyst loading (e.g., DMAP). Response surface methodology (RSM) can model interactions between factors, as demonstrated in phenolic compound synthesis optimization .
Q. What analytical methods are suitable for quantifying trace impurities in this compound?
- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) with a DB-5MS column for volatile impurities. For non-volatile byproducts, ultra-HPLC (UHPLC) coupled with charged aerosol detection (CAD) provides sensitivity down to 0.1% w/w .
Advanced Research Questions
Q. How do non-covalent interactions influence the reactivity of this silyl-protected ester in catalytic systems?
- Methodological Answer : Investigate hydrogen bonding and van der Waals interactions between the silyl group and catalysts (e.g., organocatalysts) using density functional theory (DFT). Compare experimental kinetics (e.g., Arrhenius plots) with computational models to identify transition states, as applied in studies of non-covalent interactions in organosilicon chemistry .
Q. What role does this compound play in asymmetric synthesis or supramolecular assembly?
- Methodological Answer : The silyl group can act as a steric director in asymmetric aldol reactions. To study supramolecular assembly, perform titration experiments (e.g., H NMR titration) with crown ethers or cyclodextrins to assess host-guest interactions. Refer to crystal engineering principles for tecton design .
Q. How can computational methods resolve conflicting spectroscopic data during structural elucidation?
- Methodological Answer : Use molecular dynamics (MD) simulations to model conformer populations and predict NMR chemical shifts. Cross-validate with 2D NMR (e.g., NOESY for spatial proximity) to distinguish between rotamers, as demonstrated in resolving silyl ether stereochemistry .
Q. What experimental strategies mitigate hydrolysis of the silyl ether under aqueous conditions?
- Methodological Answer : Introduce steric hindrance via bulkier silyl groups (e.g., TBDMS) or employ micellar catalysis in water-organic biphasic systems. Monitor hydrolysis kinetics via inline IR spectroscopy to optimize stability .
Q. How does the compound’s stability vary under photolytic or thermal stress?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
